molecular formula C5H4N2O2S B1432269 (E)-2-(2-nitrovinyl)thiazole CAS No. 1414580-91-8

(E)-2-(2-nitrovinyl)thiazole

Cat. No. B1432269
CAS RN: 1414580-91-8
M. Wt: 156.16 g/mol
InChI Key: FUXHCHVMMPSEHX-HNQUOIGGSA-N
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Description

“(E)-2-(2-nitrovinyl)thiazole” is a chemical compound with the molecular weight of 156.16 . It is also known by its IUPAC name, (E)-2-(2-nitrovinyl)-1H-1lambda3-thiazole .


Molecular Structure Analysis

The InChI code for “(E)-2-(2-nitrovinyl)thiazole” is 1S/C5H5N2O2S/c8-7(9)3-1-5-6-2-4-10-5/h1-4,10H/b3-1+ . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“(E)-2-(2-nitrovinyl)thiazole” has a molecular weight of 157.17 . The storage temperature and other physical and chemical properties were not specified in the search results.

Scientific Research Applications

Catalytic Reactions

(E)-2-(2-nitrovinyl)thiazole compounds have been studied in the context of catalytic reactions. The Intermolecular Stetter reaction of aromatic aldehydes with (E)-(2-nitrovinyl)cyclohexane, catalyzed by thiazolium A, has been developed. The reaction's rate and efficiency were significantly impacted by the presence of thiourea B, offering moderate to good yields of the Stetter product. Factors influencing the yield were also discussed, shedding light on the potential utility of this compound in catalytic processes (Cheng et al., 2016).

Corrosion Inhibition

Studies have explored the role of thiazole derivatives, including (E)-2-(2-nitrovinyl)thiazole, in corrosion inhibition. Specifically, the influence of 2,5-disubstituted 1,3,4-thiadiazoles on the corrosion behavior of mild steel in acidic solutions has been investigated. These studies highlight the potential of such compounds in mitigating corrosion, offering insights into their effectiveness and the mechanisms involved (Bentiss et al., 2007).

Photophysical Properties and Sensing Applications

A fascinating application area for (E)-2-(2-nitrovinyl)thiazole derivatives is in the realm of photophysical properties and sensing. One study described the synthesis and structural characterization of a thiazole derivative with exceptional "on–off–on" optical switching properties, influenced by twisted intramolecular charge transfer (TICT) and aggregation-induced emission (AIE). This compound demonstrated high sensitivity for detecting trace water in organic solvents, marking its potential as a sensitive fluorescent sensor (Sun et al., 2018).

Magnetic Properties and Material Science

(E)-2-(2-nitrovinyl)thiazole compounds have also been examined for their magnetic properties and potential applications in material science. The synthesis and characterization of novel complexes involving thiazole-substituted nitronyl nitroxides have been reported, with studies focusing on their crystal structures and magnetic properties. These insights contribute to our understanding of the material characteristics of these compounds and their possible applications in the field of molecular-based magnetic materials (Wang et al., 2004).

Safety and Hazards

The safety information signal word for “(E)-2-(2-nitrovinyl)thiazole” is "Warning" . For more detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-[(E)-2-nitroethenyl]-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O2S/c8-7(9)3-1-5-6-2-4-10-5/h1-4H/b3-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXHCHVMMPSEHX-HNQUOIGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=N1)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701304288
Record name 2-[(1E)-2-Nitroethenyl]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701304288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(2-nitrovinyl)thiazole

CAS RN

1414580-91-8
Record name 2-[(1E)-2-Nitroethenyl]thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414580-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(1E)-2-Nitroethenyl]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701304288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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